![molecular formula C10H9NO3 B1367157 5-Methoxy-7-methyl-1H-indole-2,3-dione CAS No. 343774-48-1](/img/structure/B1367157.png)
5-Methoxy-7-methyl-1H-indole-2,3-dione
Overview
Description
“5-Methoxy-7-methyl-1H-indole-2,3-dione” is a chemical compound with the linear formula C9H7NO3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their diverse pharmacological activities . Various classical and advanced synthesis methods for indoles have been reported .
Molecular Structure Analysis
The molecular structure of “5-Methoxy-7-methyl-1H-indole-2,3-dione” is represented by the linear formula C9H7NO3 . The molecular weight of this compound is 177.161 .
Chemical Reactions Analysis
Indole derivatives have been extensively explored for their potential in various biological applications . For instance, the compound “2-(5-methoxy-2-methyl-1H-indole-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene] acetohydrazide” has been studied for its chemoprotective properties against cisplatin-induced organ damage .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Methoxy-7-methyl-1H-indole-2,3-dione” include a molecular weight of 177.161 and a linear formula of C9H7NO3 .
Scientific Research Applications
Pharmaceutical Intermediates
Isatin derivatives are used as intermediates in pharmaceuticals, serving as raw materials in chemical synthesis for various drugs .
Biological Activity
Modifications of the isatin scaffold can lead to a range of biological activities, including antioxidant, antifungal, antibacterial, anticancer, enzyme inhibitory, antiviral, antitubercular, anticonvulsant, and analgesic properties .
Analytical Chemistry
Isatin derivatives can be used as internal standards in analytical methods such as gas chromatography-mass spectrometry (GC—MS) for the determination of isatin in body fluids .
Antiviral Agents
Some isatin derivatives have shown efficacy as broad-spectrum antiviral agents, including against HIV due to their ability to establish hydrophobic interactions with enzymes .
Catalysis
Isatin-based compounds have been reported to be synthesized using various catalysts like Na2CO3 and graphene oxide-supported dicationic ionic liquids, which could be scaled up for industrial applications .
Cancer Research
Isatin-triazole analogues have been studied for their potential to inhibit the growth of cancer cells while remaining less lethal to normal cells .
Mechanism of Action
The mechanism of action of indole derivatives is diverse and depends on the specific derivative and its biological target . Some indole-based compounds have potential inhibitory activities against distinct targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .
Future Directions
Indole derivatives have been extensively explored for their potential as anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests a promising future direction for the study and application of indole derivatives, including “5-Methoxy-7-methyl-1H-indole-2,3-dione”.
properties
IUPAC Name |
5-methoxy-7-methyl-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-5-3-6(14-2)4-7-8(5)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROWQPRZTYDRFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505153 | |
Record name | 5-Methoxy-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-7-methyl-1H-indole-2,3-dione | |
CAS RN |
343774-48-1 | |
Record name | 5-Methoxy-7-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70505153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-7-methyl-2,3-dihydro-1H-indole-2,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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